molecular formula C18H11N7 B12128764 2-amino-1-(1H-indazol-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile CAS No. 728924-42-3

2-amino-1-(1H-indazol-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

Cat. No.: B12128764
CAS No.: 728924-42-3
M. Wt: 325.3 g/mol
InChI Key: CDMQAUXDGQTHOW-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(1H-indazol-6-yl)- is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a pyrroloquinoxaline core and an indazole moiety. These structural elements contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(1H-indazol-6-yl)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of appropriate anilines with quinoxaline derivatives, followed by cyclization and functional group modifications . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(1H-indazol-6-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(1H-indazol-6-yl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(1H-indazol-6-yl)- involves its interaction with molecular targets such as kinases and other enzymes. It acts as a kinase inhibitor, disrupting key signaling pathways involved in cell proliferation and survival. This inhibition leads to the downregulation of oncogenes and other critical proteins, ultimately resulting in the suppression of tumor growth and other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(1H-indazol-6-yl)- stands out due to its unique combination of a pyrroloquinoxaline core and an indazole moiety. This structural feature imparts distinct biological activities and enhances its potential as a therapeutic agent compared to other similar compounds.

Properties

CAS No.

728924-42-3

Molecular Formula

C18H11N7

Molecular Weight

325.3 g/mol

IUPAC Name

2-amino-1-(1H-indazol-6-yl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile

InChI

InChI=1S/C18H11N7/c19-8-12-16-18(23-14-4-2-1-3-13(14)22-16)25(17(12)20)11-6-5-10-9-21-24-15(10)7-11/h1-7,9H,20H2,(H,21,24)

InChI Key

CDMQAUXDGQTHOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)C4=CC5=C(C=C4)C=NN5)N)C#N

Origin of Product

United States

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